molecular formula C10H17NO2S B1458689 Cevimeline sulfoxide, trans- CAS No. 124751-37-7

Cevimeline sulfoxide, trans-

Cat. No.: B1458689
CAS No.: 124751-37-7
M. Wt: 215.31 g/mol
InChI Key: CFUGNFXJXCPICM-BXGCZWRVSA-N
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Description

Cevimeline sulfoxide, trans- is a compound with the chemical formula C10H17NOS•HCl•½ H2O . It is a white to off-white crystalline powder with a melting point range of 201°C to 203°C . The compound is freely soluble in alcohol and chloroform, very soluble in water, and virtually insoluble in ether. Its pH in a 1% solution ranges from 4.6 to 5.6 . Each oral capsule contains 30 mg of cevimeline hydrochloride, USP, along with inactive ingredients such as hydroxypropyl cellulose, lactose monohydrate, and magnesium stearate .


Synthesis Analysis

The synthesis pathway for cevimeline sulfoxide, trans- involves specific enzymatic reactions. Isozymes CYP2D6 and CYP3A3/4 play a crucial role in its metabolism. After administration, approximately 44.5% of the drug is converted to cis and trans-sulfoxide , 22.3% to glucuronic acid conjugate , and 4% to N-oxide of cevimeline . Additionally, about 8% of the trans-sulfoxide metabolite is further transformed into the corresponding glucuronic acid conjugate .


Molecular Structure Analysis

Cevimeline sulfoxide, trans- has a unique spiro structure, specifically cis-2’-methylspiro {1-azabicyclo [2.2.2] octane-3, 5’ - [1,3] oxathiolane} hydrochloride, hydrate (2:1) . This structural arrangement contributes to its pharmacological properties .

Mechanism of Action

Cevimeline acts as a muscarinic agonist , binding to muscarinic receptors. By stimulating these receptors, it increases the secretion of exocrine glands (such as salivary and sweat glands) and enhances the tone of smooth muscles in the gastrointestinal and urinary tracts. Clinically, it is primarily used for the symptomatic treatment of dry mouth in patients with Sjögren’s Syndrome .

Physical and Chemical Properties

  • Half-Life : 5+/-1 hours

Safety and Hazards

Cevimeline is generally well-tolerated, but like any medication, it may have side effects. Common adverse reactions include increased sweating , nausea , and gastrointestinal disturbances . It is essential to consider individual patient factors and potential drug interactions. As with any drug, caution should be exercised, especially in patients with pre-existing medical conditions or those taking other medications .

Properties

IUPAC Name

(2S,3S,5S)-2-methylspiro[1,3-oxathiolane-5,3'-1-azabicyclo[2.2.2]octane] 3-oxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2S/c1-8-13-10(7-14(8)12)6-11-4-2-9(10)3-5-11/h8-9H,2-7H2,1H3/t8-,10-,14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFUGNFXJXCPICM-BXGCZWRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1OC2(CN3CCC2CC3)CS1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1O[C@@]2(CN3CCC2CC3)C[S@@]1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124751-37-7
Record name Cevimeline sulfoxide, trans-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124751377
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CEVIMELINE SULFOXIDE, TRANS-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6WH3618304
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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